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Compound of Interest

Compound Name: S-14506

Cat. No.: B148235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
S-14506, chemically known as 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-

yl]ethyl}benzamide, is a potent and selective full agonist for the serotonin 5-HT1A receptor.[1] It

also exhibits antagonist properties at the dopamine D2 receptor. This dual activity makes it a

compound of significant interest for research into anxiety, depression, and other

neuropsychiatric disorders. This technical guide provides a comprehensive overview of the

chemical structure, properties, and available experimental data for S-14506, designed to

support ongoing and future research endeavors.

Chemical Structure and Identification
S-14506 is a synthetic molecule belonging to the naphthylpiperazine class of compounds. Its

structure is characterized by a central piperazine ring linking a 7-methoxynaphthalene moiety

and a fluoro-substituted benzamide group via an ethyl chain.

Table 1: Chemical Identifiers of S-14506
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Identifier Value

IUPAC Name
4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-

yl)piperazin-1-yl]ethyl}benzamide

CAS Number 135722-25-7

Chemical Formula C24H26FN3O2

Molar Mass 407.489 g/mol

Canonical SMILES
COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(

=O)C4=CC=C(C=C4)F)C=C1

InChI Key IFMQODYDAUKKEN-UHFFFAOYSA-N

Physicochemical Properties
Detailed experimental data on the physicochemical properties of S-14506, such as melting

point, boiling point, and pKa, are not readily available in the public domain. Commercial

suppliers of the hydrochloride salt indicate it is a solid.

Table 2: Known Physicochemical Properties of S-14506 Hydrochloride

Property Value Source

Molecular Formula C24H27ClFN3O2 --INVALID-LINK--

Molecular Weight 443.94 g/mol --INVALID-LINK--

Appearance Solid --INVALID-LINK--

Purity ≥99% (HPLC) --INVALID-LINK--

Synthesis
A detailed, step-by-step synthesis protocol for S-14506 is not explicitly published in a single

source. However, based on the synthesis of its constituent parts, a plausible synthetic route

can be inferred. The synthesis would likely involve a convergent approach, preparing the two
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key intermediates, 1-(7-methoxynaphthalen-1-yl)piperazine and N-(2-aminoethyl)-4-

fluorobenzamide, separately, followed by their condensation.

Plausible Synthetic Workflow
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Caption: Plausible convergent synthesis workflow for S-14506.

Experimental Protocols (Inferred)
Synthesis of 1-(7-methoxynaphthalen-1-yl)piperazine (Intermediate A): This intermediate can

be synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction between 1-

bromo-7-methoxynaphthalene and piperazine or a protected piperazine derivative.

Synthesis of N-(2-aminoethyl)-4-fluorobenzamide (Intermediate B): This intermediate can be

prepared by the acylation of ethylenediamine with 4-fluorobenzoyl chloride or by a peptide

coupling reaction between 4-fluorobenzoic acid and ethylenediamine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b148235?utm_src=pdf-body-img
https://www.benchchem.com/product/b148235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Final Condensation: The final step would likely involve a nucleophilic substitution or reductive

amination reaction between 1-(7-methoxynaphthalen-1-yl)piperazine and a suitable derivative

of N-(2-aminoethyl)-4-fluorobenzamide.

Pharmacological Properties
S-14506 is a high-affinity, full agonist at the 5-HT1A receptor and also acts as an antagonist at

dopamine D2 receptors.

Serotonergic Activity
S-14506 displays high affinity and selectivity for the 5-HT1A receptor.

Table 3: Receptor Binding Affinities (pKi) of S-14506

Receptor pKi

5-HT1A 9.0

5-HT1B 6.6

5-HT1C 7.5

5-HT2 6.6

5-HT3 < 6.0

Data from PubChem.[1]

Functionally, S-14506 acts as a full agonist at the 5-HT1A receptor, meaning it is capable of

eliciting the maximum possible response at this receptor.

Dopaminergic Activity
S-14506 exhibits antagonist properties at dopamine D2 receptors. In rodent models, it has

been shown to antagonize the behavioral effects of dopamine agonists like apomorphine.

Signaling Pathway
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As a 5-HT1A receptor agonist, S-14506 is expected to activate the canonical Gi/o-protein

coupled signaling pathway.
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Caption: Canonical 5-HT1A receptor signaling pathway activated by S-14506.

In Vivo Activity
In vivo studies in rodents have suggested that S-14506 possesses anxiolytic-like properties.
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Experimental Protocols for Anxiolytic Activity
Assessment
Standard behavioral tests in mice, such as the Elevated Plus Maze and the Open Field Test,

are commonly used to evaluate the anxiolytic potential of compounds.

Elevated Plus Maze (EPM) Protocol:

The EPM apparatus consists of two open arms and two closed arms arranged in a plus

shape and elevated from the floor.

Mice are individually placed in the center of the maze, facing an open arm.

The animal's behavior is recorded for a set period (e.g., 5 minutes).

Parameters measured include the number of entries into and the time spent in the open and

closed arms.

Anxiolytic compounds are expected to increase the time spent in and the number of entries

into the open arms.

Open Field Test (OFT) Protocol:

The open field is a square arena with walls.

Mice are placed in the center of the arena and allowed to explore freely for a defined

duration.

Locomotor activity and exploratory behavior are tracked, often using video recording and

automated software.

Key parameters include the distance traveled, time spent in the center versus the periphery

of the arena, and rearing frequency.

Anxiolytic drugs typically increase the time spent in the center of the open field.

Pharmacokinetics and Toxicology
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There is currently a lack of publicly available data on the pharmacokinetics (absorption,

distribution, metabolism, and excretion) and toxicology of S-14506. A safety data sheet for S-
14506 indicates that the toxicological properties have not been thoroughly investigated. Further

research is required to establish the safety and pharmacokinetic profile of this compound.

Conclusion
S-14506 is a potent and selective 5-HT1A full agonist with additional dopamine D2 receptor

antagonist properties. Its unique pharmacological profile makes it a valuable tool for

neuropharmacological research. While its basic pharmacology is established, further studies

are needed to fully characterize its physicochemical properties, develop a detailed and

reproducible synthesis protocol, and determine its pharmacokinetic and toxicological profile to

enable its potential translation into therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide |
C24H26FN3O2 | CID 131906 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to S-14506: Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b148235#chemical-structure-and-properties-of-s-
14506]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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